molecular formula C9H7NO2 B7883568 2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE

2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE

Cat. No.: B7883568
M. Wt: 161.16 g/mol
InChI Key: CWEXMSPEUDRDPH-UHFFFAOYSA-N
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Description

2-(Hydroxyimino)-2,3-dihydro-1H-inden-1-one (CAS: 15028-10-1; molecular formula: C₉H₇NO₂) is a bicyclic oxime derivative of indanone. Its structure comprises a fused bicyclic system with a hydroxyl-imino group at the C2 position (Figure 1). This compound is also known as 1,2-indandione-2-oxime and serves as a precursor or intermediate in synthesizing bioactive molecules, including spiro compounds and heterocyclic derivatives . Its electronic properties, including resonance stabilization of the oxime group, make it reactive in nucleophilic and electrophilic substitutions, enabling diverse synthetic applications .

Preparation Methods

Direct Oximation of 2,3-Dihydro-1H-Inden-1-One

The most widely reported synthesis involves treating 2,3-dihydro-1H-inden-1-one with hydroxylamine sources. A representative procedure from the Royal Society of Chemistry ( ) details:

Procedure :

  • Reactants : 2,3-Dihydro-1H-inden-1-one (500 mg, 3.78 mmol), trimethylsilyl chloride (0.57 mL, 4.54 mmol), isopentyl nitrite (0.61 mL, 4.54 mmol)

  • Solvent : Methyl tert-butyl ether (MTBE, 4 mL)

  • Conditions : 0°C initial cooling, stirred at room temperature for 1 hour

  • Workup : Filtration, trituration with ethyl acetate/hexane

  • Yield : 82% (502 mg)

  • Purity : Verified by 1H^1H NMR (400 MHz, CDCl3_3): δ 8.13 (d, J = 8.4 Hz, 1H), 7.79–7.75 (m, 2H), 7.56 (m, 1H), 4.24 (s, 2H) .

Mechanistic Insight :
The reaction proceeds via in situ generation of nitrosating agents, facilitating ketone-to-oxime conversion. Trimethylsilyl chloride acts as a Lewis acid, enhancing electrophilicity at the carbonyl carbon .

Substituted Derivative Synthesis and Functionalization

Modified routes enable access to halogenated or alkoxy-substituted analogs. For example:

Fluoro-Substituted Analog

Procedure ( ):

  • Starting Material : 5-Fluoro-2,3-dihydro-1H-inden-1-one (500 mg, 3.33 mmol)

  • Reactants : Trimethylsilyl chloride (0.85 mL, 6.66 mmol), isopentyl nitrite (0.89 mL, 6.66 mmol)

  • Solvent : MTBE (7 mL)

  • Yield : 80% (476 mg)

  • Characterization : 1H^1H NMR (400 MHz, DMSO-d6_6): δ 12.66 (s, 1H), 7.82 (dd, J = 5.5, 8.5 Hz, 1H), 7.47 (ddd, J = 1.3, 1.4, 9.0 Hz, 1H), 3.78 (s, 2H) .

Methoxy-Substituted Analog

Procedure ( ):

  • Starting Material : 6-Methoxy-2,3-dihydro-1H-inden-1-one

  • Reactants : Hydroxylamine hydrochloride, sodium acetate

  • Solvent : Ethanol/water (4:1)

  • Conditions : Reflux at 80°C for 6 hours

  • Yield : 75–89%

  • Melting Point : 208–210°C .

Catalytic Hydrogenation of Indenone Oximes

Asymmetric hydrogenation methods produce enantiomerically enriched amines, though applicable to oxime intermediates. Key data from :

ParameterValue
CatalystRhodium-Walphos complexes
Substrate2,3-Dihydro-1H-inden-1-one oxime
Pressure50–100 bar H2_2
Temperature40–60°C
Enantiomeric ExcessUp to 92% ee

This method highlights the oxime’s role in chiral amine synthesis but requires precise control to avoid over-reduction .

Comparative Analysis of Synthetic Routes

Table 1: Yield and Conditions Across Methods

MethodStarting MaterialYield (%)Temperature (°C)Key Reagents
Direct Oximation 2,3-Dihydro-1H-inden-1-one820 → RTTMSCl, isopentyl nitrite
Fluoro Analog 5-Fluoro-indenone800 → RTTMSCl, isopentyl nitrite
Methoxy Analog 6-Methoxy-indenone75–8980 (reflux)NH2_2OH·HCl, NaOAc
Catalytic Hydrogenation Indenone oxime60–8540–60Rh catalysts, H2_2

Key Observations :

  • Nitrosation Efficiency : TMSCl/isopentyl nitrite systems outperform traditional hydroxylamine salts in yield and reaction time .

  • Solvent Impact : MTBE enhances solubility of intermediates, reducing side-product formation compared to polar aprotic solvents .

  • Substituent Effects : Electron-withdrawing groups (e.g., -F) accelerate oximation by increasing carbonyl electrophilicity .

Mechanistic and Kinetic Studies

Reaction Kinetics

Studies on 2,3-dihydro-1H-inden-1-one oximation reveal pseudo-first-order kinetics with respect to the ketone. The rate-determining step involves nucleophilic attack by the hydroxylamine-derived species, with activation energies of ~45 kJ/mol .

Side Reactions

  • Over-Oximation : Prolonged reaction times (>2 hours) lead to di-oxime byproducts.

  • Ring-Opening : Acidic conditions may hydrolyze the indene ring, necessitating pH control (optimal pH 6–7) .

Industrial-Scale Considerations

Patent data ( ) discloses continuous-flow approaches for kilogram-scale production:

Key Parameters :

  • Residence Time : 10–15 minutes

  • Temperature Gradient : 0°C → 25°C

  • Purification : Centrifugal partition chromatography (CPC) reduces solvent waste versus column chromatography .

Emerging Methodologies

Photocatalytic Oximation

Preliminary reports describe visible-light-mediated reactions using Ru(bpy)32+_3^{2+} catalysts, achieving 70% yield under mild conditions (25°C, 12 hours) .

Biocatalytic Routes

Engineered ketone oxidoreductases show promise for enantioselective oxime synthesis, though yields remain low (<30%) .

Analytical Validation

Critical Techniques :

  • NMR Spectroscopy : 13C^{13}C NMR confirms oxime formation (C=N-OH signal at δ 150–160 ppm) .

  • Mass Spectrometry : HRMS matches calculated [M+Na]+^+ for C9 _9H7 _7NO2_2 (m/z 184.0372 observed vs. 184.0375 theoretical) .

  • X-ray Crystallography : Resolves Z-configuration of the oxime group (torsion angle <10°) .

Chemical Reactions Analysis

Types of Reactions

2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The oxime group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity:
Research indicates that 2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one exhibits potential antitumor properties. Studies have demonstrated its ability to inhibit the proliferation of certain cancer cell lines. For instance, a case study published in the Journal of Medicinal Chemistry highlighted its efficacy against breast cancer cells, where it induced apoptosis through caspase activation pathways .

Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. A study found that derivatives of this compound exhibited significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antibiotics .

Chemical Synthesis

Building Block in Organic Synthesis:
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations, making it valuable in creating more complex molecules. For example, it can be used to synthesize oxime derivatives that are crucial in the development of agrochemicals and pharmaceuticals .

Reagent in Synthetic Reactions:
The compound is utilized as a reagent in several synthetic reactions due to its ability to form stable intermediates. It has been employed in the synthesis of heterocyclic compounds, which are essential in drug discovery and development .

Materials Science

Polymer Chemistry:
In materials science, this compound has been investigated for its potential applications in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research shows that polymers modified with this compound exhibit improved resistance to thermal degradation .

Mechanism of Action

The mechanism of action of 2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE involves its interaction with various molecular targets and pathways. The oxime group can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can affect the activity of enzymes and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 2,3-dihydro-1H-inden-1-one scaffold is versatile, with modifications at the C2 position leading to compounds exhibiting distinct physicochemical and biological properties. Below is a detailed comparison with key analogs:

Substituent Variations and Structural Features

Compound Name Substituent at C2 Key Structural Features Biological Activity/Application Reference
2-(Hydroxyimino)-2,3-dihydro-1H-inden-1-one Hydroxyimino (─NOH) Planar oxime group; resonance stabilization Synthetic intermediate, antioxidant
2-(Benzylidene)-2,3-dihydro-1H-inden-1-one derivatives Arylidene (e.g., 4-hydroxybenzylidene) Extended conjugation; chalcone-like planar structure Anti-inflammatory, anticancer
2-(Diphenylmethylene)-2,3-dihydro-1H-inden-1-one Diphenylmethylene Bulky hydrophobic substituent Anticancer (breast, prostate, lung)
2-((-1-Substituted phenyl-1H-tetrazol-5-yl)thio)-2,3-dihydro-1H-inden-1-one Thio-tetrazole substituent Sulfur-containing heterocycle Anti-Alzheimer (AChE/BChE inhibition)
5-Chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one Ethyl-dihydroisoquinoline substituent Basic amine side chain 5-HT7 receptor agonist (Ki = 0.5 nM)

Physicochemical Properties

  • Planarity and Conjugation: Benzylidene derivatives (e.g., (E)-2-(4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one) exhibit near-planar structures with dihedral angles <8.15° between the indenone core and aryl substituents, enhancing π-π stacking in biological targets . In contrast, the hydroxyimino group introduces slight steric hindrance and hydrogen-bonding capacity, reducing planarity but increasing polarity .
  • Lipophilicity: Diphenylmethylene and ethyl-dihydroisoquinoline derivatives show higher logP values (>3.5) due to hydrophobic substituents, favoring membrane permeability . The hydroxyimino analog (logP ~1.2) is more hydrophilic, limiting blood-brain barrier penetration but improving aqueous solubility .

Key Research Findings

  • Structural Insights: X-ray crystallography of benzylidene derivatives (e.g., (E)-2-(4-cyanobenzylidene)-2,3-dihydro-1H-inden-1-one) confirms planar geometries critical for intercalation with DNA or enzyme active sites .
  • Pharmacological Bias: Ethyl-dihydroisoquinoline derivatives show β-arrestin-biased agonism at 5-HT7 receptors, suggesting reduced side effects compared to unbiased ligands .
  • Synthetic Utility: Hydroxyimino derivatives serve as intermediates for spirodihydrobenzofurans, which exhibit dual antioxidant and anti-inflammatory activities .

Biological Activity

2-(Hydroxyimino)-2,3-dihydro-1H-inden-1-one, also known as a derivative of oxime compounds, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

  • Molecular Formula : C9H7NO2
  • CAS Number : 15028-10-1
  • Molecular Weight : 161.16 g/mol
  • Melting Point : 208 - 210 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer and anti-inflammatory agent. The compound exhibits several mechanisms of action that contribute to its therapeutic efficacy.

Anticancer Activity

Research indicates that oxime derivatives can function as kinase inhibitors, affecting cellular pathways involved in cancer progression. Notably, this compound has shown promise in inhibiting various kinases associated with cancer cell proliferation and survival:

  • Kinase Inhibition : The compound has been reported to inhibit CDK (Cyclin-dependent kinase) isoforms, which play critical roles in cell cycle regulation and cancer cell growth .
  • Mechanism of Action : Docking studies suggest that the compound forms hydrogen bonds with key residues in the active sites of targeted kinases, enhancing its inhibitory effects .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound exhibits significant anti-inflammatory properties:

  • Cytokine Inhibition : It has been shown to reduce the production of pro-inflammatory cytokines such as TNF and IL-1β in cell-based assays . This suggests a potential role in managing inflammatory diseases.
  • Neuroprotection : Studies have indicated that the compound can prevent neuronal apoptosis by modulating pathways involving GSK-3β and NF-κB, which are pivotal in neuroinflammation .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Study ReferenceFocusKey Findings
Anticancer EffectsInhibition of CDK1, CDK2; reduced cell proliferation in lung cancer cells.
Anti-inflammatory EffectsDecreased levels of TNF and IL-6; inhibition of LPS-induced inflammation.
Docking StudiesIdentified strong binding affinities with various kinases; proposed mechanisms for anticancer activity.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one?

Answer: The synthesis typically involves the condensation of 2,3-dihydro-1H-inden-1-one with hydroxylamine under acidic conditions. Key steps include:

  • Dissolving the ketone precursor in ethanol or methanol.
  • Adding hydroxylamine hydrochloride (NH2_2OH·HCl) and refluxing at 70–80°C for 4–6 hours.
  • Monitoring reaction progress via thin-layer chromatography (TLC).
  • Purifying the product via recrystallization or column chromatography .
    Critical Note: Adjust pH carefully to avoid over-oximation or decomposition.

Q. How can spectroscopic and crystallographic techniques characterize this compound?

Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm the hydroxyimino (-NOH) group and indenone backbone. The imino proton typically appears as a singlet near δ 10–12 ppm .
  • X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing. For visualization, use ORTEP-III to generate thermal ellipsoid plots. Hydrogen-bonding interactions (e.g., O–H···N) stabilize the crystal lattice .

Q. What safety protocols are essential when handling this compound?

Answer:

  • Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation.
  • Avoid skin contact; refer to safety data sheets (SDS) for related indenones, which recommend immediate washing with water and medical consultation if exposed .
  • Store in airtight containers away from oxidizers and light to prevent degradation .

Advanced Research Questions

Q. How do electronic and steric factors influence the compound’s reactivity in photochemical studies?

Answer:

  • Electronic Effects: The hydroxyimino group acts as an electron-withdrawing moiety, altering the indenone’s π-π* transitions. UV-Vis spectroscopy (e.g., in acetonitrile) can reveal shifts in λmax_{max} under varying pH .
  • Steric Effects: Substituents on the indenone ring modulate reactivity. For example, methyl groups at position 3 hinder nucleophilic attacks, as shown in comparative DFT studies of similar compounds (unpublished data).

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Answer:

  • Data Collection: Ensure high-resolution (<1.0 Å) datasets to reduce noise. Use synchrotron radiation for weakly diffracting crystals.
  • Refinement: Apply twin refinement in SHELXL for twinned crystals. Cross-validate hydrogen-bonding networks with PLATON to avoid overinterpretation .
  • Case Example: In a related structure (C16H16N4OS), O–H···N interactions were initially misassigned but corrected via Hirshfeld surface analysis .

Q. What experimental designs are optimal for studying its antioxidant activity?

Answer:

  • DPPH Assay: Prepare a 0.1 mM DPPH solution in methanol. Mix with the compound (10–100 µg/mL) and incubate for 30 min. Measure absorbance at 517 nm; calculate IC50_{50} values .
  • Confounding Factors: Control for solvent polarity and pH, which affect radical scavenging. Compare with standard antioxidants (e.g., ascorbic acid).

Q. How do supramolecular interactions impact its solid-state properties?

Answer:

  • Hydrogen Bonding: The hydroxyimino group forms O–H···N bonds with adjacent molecules, creating 2D sheets (e.g., 21_16 motifs). Use Mercury software to quantify interaction distances .
  • π-π Stacking: Planar indenone rings stack with offset distances of 3.5–4.0 Å, influencing solubility and melting points .

Properties

IUPAC Name

2-hydroxyimino-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9-7-4-2-1-3-6(7)5-8(9)10-12/h1-4,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEXMSPEUDRDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933901
Record name 2-(Hydroxyimino)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15028-10-1
Record name 2-(Hydroxyimino)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oximino-1-indanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Indanone (100 g, 0.757 mol) was dissolved in 2-methoxyethanol (600 mL) in a 2 L round bottom flask equipped with a overhead mechanical stirrer. The mixture was cooled over an ice bath, and concentrated aqueous HCl (200 mL) was added. Butyl nitrite (50 mL, 0.428 mol) was added, and after 1 minute when precipitate began to form, more butyl nitrite (50 mL, 0.428 mol) was added. The mixture was stirred for 15 min. more and then poured into ice water (8 L). The solid was filtered on a sintered funnel and rinsed with 8 L water. The solid was dissolved in 2.5 L hot methanol, seeded with pure oxime, then allowed to cool to room temperature then over an ice bath. The yellow crystals were collected on a sintered funnel, rinsed with cold methanol, then dried overnight under vacuum to yield 2-oximino-1-indanone (92.8 g, 76% yield). The finely ground oxime (80 g, 0.496 mol) was suspended in 35% formaldehyde solution (160 mL) and concentrated HCl (320 mL) in a 2 L round bottom flask equipped with an overhead mechanical stirrer. The temperature was maintained initially at 15° C. with an ice bath, then the bath was removed and the reaction mixture was stirred vigorously for 30 min. The mixture was poured onto 2 L ice, the solid filtered and then rinsed with water. The yellow powder was dried in a vacuum oven to yield 55.0 g product, which was recrystallized from ether (5 L, 3 crops) to afford after oven drying pure diketone (37.3 g, 51% yield). The aqueous mother liquor yielded crystals of the oxime (9.5 g, 12% recovered starting material).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
8 L
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Isoamyl nitrite (15 ml, 108 mmol) was added to a solution of indan-1,2-dione (12 g, 90 mmol) in MeOH (380 ml) at 45° C. followed by concentrated HCl (12 ml) dropwise over 5 minutes. The reaction mixture was stirred for 3 hours at room temperature. Excess isoaamyl nitrite (1 ml) and concentrated HCl (1 ml) was added and the suspension stirred for a further 15 minutes. On cooling to room temperature a white precipitate formed. The precipitate was filtered off and washed with cold MeOH (40 ml) followed by Et2O (40 ml) to afford indan-1,2-dione-2-oxime (6.2 g, 43%) as a white solid.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
380 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 1-indanone (19.5 g, 0.15 mol) in 200 ml of ether was added 15 ml of concentrated HCl, then a solution of n-butylnitrite (18.75 ml, 0.16 mol) in 50 ml of ether at room temperature. The resulting mixture was stirred for 2 h, the precipitate was collected and dried to yield a white solid (15.4 g, 65% yield). LC-MS: 162 (MH+)
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
18.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Yield
65%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE
2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE
2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE
2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE
2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE
2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE

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